2-(3-Bromo-4-methoxyphenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-4-methoxyphenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an azetidine ring
Preparation Methods
The synthesis of 2-(3-Bromo-4-methoxyphenyl)azetidine can be achieved through several methods:
Cyclization: One common method involves the cyclization of appropriate precursors. For instance, starting from a suitable bromo-methoxyphenyl derivative, cyclization can be induced under specific conditions to form the azetidine ring.
Nucleophilic Substitution: Another approach is the nucleophilic substitution reaction, where a nucleophile attacks a precursor molecule to form the azetidine ring.
Cycloaddition: Cycloaddition reactions, such as the [2+2] cycloaddition, can also be employed to synthesize azetidines.
Ring Expansion and Rearrangement: Ring expansion and rearrangement reactions of smaller ring systems can lead to the formation of azetidines.
Reduction of β-lactams: The reduction of β-lactams is another method to obtain azetidines.
Chemical Reactions Analysis
2-(3-Bromo-4-methoxyphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the azetidine ring.
Substitution: The bromine atom in the compound can undergo substitution reactions with various nucleophiles to form different derivatives.
Ring-Opening Reactions: The strained azetidine ring can undergo ring-opening reactions, leading to the formation of linear or branched products.
Scientific Research Applications
2-(3-Bromo-4-methoxyphenyl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)azetidine involves its interaction with molecular targets through its functional groups. The bromine and methoxy groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The azetidine ring’s strained structure makes it reactive, allowing it to undergo ring-opening and other transformations that can affect its biological activity .
Comparison with Similar Compounds
2-(3-Bromo-4-methoxyphenyl)azetidine can be compared with other azetidine derivatives, such as:
2-(4-Bromo-3-methoxyphenyl)azetidine hydrochloride: This compound has a similar structure but differs in the position of the bromine and methoxy groups.
tert-Butyl 3-(2-bromo-4-methoxyphenyl)azetidine-1-carboxylate: This derivative has a tert-butyl group and a carboxylate group attached to the azetidine ring.
Properties
Molecular Formula |
C10H12BrNO |
---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)azetidine |
InChI |
InChI=1S/C10H12BrNO/c1-13-10-3-2-7(6-8(10)11)9-4-5-12-9/h2-3,6,9,12H,4-5H2,1H3 |
InChI Key |
ASIBWXFWNPNLMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCN2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.